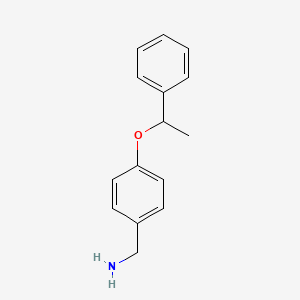

(+/-)-4-(1-Phenyl-ethoxy)-benzylamine

Description

General Context of Benzylamine (B48309) Derivatives in Organic Synthesis

Benzylamine, a simple aromatic amine, and its derivatives are fundamental building blocks in organic chemistry. google.com The presence of the benzyl (B1604629) group allows for a range of chemical transformations, making these compounds valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. uni.lu The amino group can be readily alkylated, acylated, or otherwise modified, while the benzyl group itself can be removed under hydrogenolysis conditions, effectively serving as a protecting group for ammonia (B1221849). google.com

The synthesis of substituted benzylamines can be achieved through various established methods. A common approach is the reductive amination of the corresponding substituted benzaldehydes. This one-pot reaction typically involves the condensation of an aldehyde with an amine (or ammonia) to form an imine, which is then reduced in situ to the desired amine. google.com Another prevalent method is the reduction of substituted benzonitriles.

Significance of Chiral Benzylamines in Contemporary Synthetic Chemistry

Chirality plays a pivotal role in the functionality of many biologically active molecules. Consequently, the synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. nih.govyale.edu Chiral benzylamines are of particular importance in this arena, often serving as chiral auxiliaries, resolving agents, or key structural motifs in asymmetric synthesis. sci-hub.sewikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. nih.gov

The efficacy of a chiral auxiliary is dependent on its ability to induce a high degree of stereoselectivity in a chemical reaction. sci-hub.se This is often achieved through steric hindrance or the formation of a rigid, chelated transition state that favors the approach of a reactant from a specific direction. The development of new chiral auxiliaries is an active area of research, as the demand for efficient and selective methods for producing enantiopure compounds continues to grow. yale.edu

A Closer Look at (+/-)-4-(1-Phenyl-ethoxy)-benzylamine

While extensive literature exists on substituted benzylamines, the specific compound this compound is not widely documented, suggesting it as a novel area for research. Its structure, featuring a chiral benzylic ether substituent, positions it as a potentially interesting molecule for investigation in asymmetric synthesis.

Chemical Properties and Characterization

The precise chemical and physical properties of this compound have not been extensively reported. However, based on the general characteristics of related 4-alkoxybenzylamines, certain properties can be inferred. The presence of the basic amino group would confer an alkaline character to the compound, allowing it to form salts with acids. The aromatic rings and the ether linkage would contribute to its lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol |

| Appearance | Likely a liquid or low-melting solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Basicity (pKb) | Expected to be similar to other benzylamines |

Characterization of this compound would likely involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon environments, Infrared (IR) spectroscopy to identify functional groups like the N-H and C-O bonds, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Synthesis of this compound

A plausible synthetic route to this compound, based on established methodologies for analogous compounds, would likely involve a two-step process starting from 4-hydroxybenzaldehyde (B117250).

Williamson Ether Synthesis: The first step would be the formation of the ether linkage. 4-hydroxybenzaldehyde could be deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide. This phenoxide would then act as a nucleophile, reacting with racemic (1-bromoethyl)benzene (B1216412) to yield 4-(1-phenylethoxy)benzaldehyde (B4158117). orientjchem.org

Reductive Amination: The resulting aldehyde, 4-(1-phenylethoxy)benzaldehyde, could then be converted to the target benzylamine via reductive amination. This would involve reacting the aldehyde with ammonia in the presence of a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to produce this compound. prepchem.com

An alternative pathway could begin with 4-hydroxybenzonitrile, following a similar etherification step to produce 4-(1-phenylethoxy)benzonitrile, which could then be reduced to the benzylamine using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

Potential Research Applications

The structure of this compound suggests several potential avenues for research. The presence of a chiral center in the 1-phenylethoxy group makes this compound a candidate for applications in asymmetric synthesis.

Chiral Auxiliary or Ligand: The enantiomerically pure forms of this benzylamine, if resolved from the racemic mixture, could be investigated as chiral auxiliaries. The amine functionality could be used to attach the molecule to a substrate, and the chiral ether moiety could then direct the stereochemical outcome of a subsequent reaction. Furthermore, it could potentially serve as a chiral ligand in transition metal catalysis.

Building Block for Novel Compounds: This substituted benzylamine could also be utilized as a versatile building block for the synthesis of more complex, potentially biologically active molecules. The amino group provides a handle for further functionalization, leading to the creation of a library of novel compounds with the embedded chiral 1-phenylethoxy scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

[4-(1-phenylethoxy)phenyl]methanamine |

InChI |

InChI=1S/C15H17NO/c1-12(14-5-3-2-4-6-14)17-15-9-7-13(11-16)8-10-15/h2-10,12H,11,16H2,1H3 |

InChI Key |

CSIJIHOATHFENG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies for ± 4 1 Phenylethoxy Benzylamine

General Approaches to the Synthesis of Phenylethoxy-Substituted Benzylamines

The synthesis of (±)-4-(1-Phenylethoxy)benzylamine is typically achieved through a convergent strategy that involves the initial preparation of key precursors followed by an amination step. This approach allows for the modular construction of the target molecule.

Precursor Synthesis Strategies

Two primary precursors can be envisioned for the synthesis of (±)-4-(1-Phenylethoxy)benzylamine: an aldehyde for subsequent reductive amination, or a benzyl (B1604629) halide for direct substitution with an amine source.

The most common precursor is 4-(1-phenylethoxy)benzaldehyde (B4158117) . This intermediate is strategically important as the aldehyde functional group is readily converted to the primary amine. Its synthesis is most effectively achieved via the Williamson ether synthesis, which is discussed in detail in section 2.3. This involves the reaction of 4-hydroxybenzaldehyde (B117250) with (±)-1-phenylethyl chloride.

An alternative precursor strategy involves the synthesis of a benzylic halide, such as 4-(1-phenylethoxy)benzyl chloride . This compound could theoretically be prepared from the corresponding alcohol, 4-(1-phenylethoxy)benzyl alcohol, which itself can be synthesized by the reduction of 4-(1-phenylethoxy)benzaldehyde. The resulting benzyl chloride can then undergo nucleophilic substitution to introduce the amine group.

| Precursor | Common Starting Materials | Key Reaction Type |

| 4-(1-Phenylethoxy)benzaldehyde | 4-Hydroxybenzaldehyde, (±)-1-Phenylethyl chloride | Williamson Ether Synthesis |

| 4-(1-Phenylethoxy)benzyl chloride | 4-(1-Phenylethoxy)benzaldehyde | Reduction, Halogenation |

Amination Reactions

The conversion of the precursor aldehyde or halide into the target primary amine is a critical step. Reductive amination is the most widely employed and efficient method for this transformation.

Reductive Amination of Aldehydes: This is a highly versatile method for forming amines from carbonyl compounds. libretexts.org The process involves two main parts: the reaction of the carbonyl compound with an amine to form an imine, followed by the reduction of the imine to the corresponding amine. libretexts.orgbeilstein-journals.org For the synthesis of a primary amine like (±)-4-(1-Phenylethoxy)benzylamine, ammonia (B1221849) is used as the nitrogen source. beilstein-journals.org The aldehyde precursor, 4-(1-phenylethoxy)benzaldehyde, reacts with ammonia to form an intermediate imine, which is then reduced in situ. beilstein-journals.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. beilstein-journals.orgmasterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium or nickel is also an effective method. beilstein-journals.org

The reaction of aromatic aldehydes with aqueous ammonia can sometimes lead to the formation of hydrobenzamides, which upon reduction can yield a mixture of primary and secondary benzylamines. organic-chemistry.org Careful control of reaction conditions is therefore important to favor the formation of the desired primary amine.

Amination of Benzyl Halides: An alternative, though less common, route is the direct N-alkylation of an ammonia equivalent with a benzyl halide precursor like 4-(1-phenylethoxy)benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism. However, direct alkylation of ammonia can be difficult to control and often leads to over-alkylation, producing significant amounts of secondary and tertiary amines as byproducts. masterorganicchemistry.com

| Method | Precursor | Reagents | Key Features |

| Reductive Amination | 4-(1-Phenylethoxy)benzaldehyde | 1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH₄, NaBH₃CN, H₂/Pd) | High efficiency, good control for primary amine synthesis. beilstein-journals.orgmasterorganicchemistry.com |

| Nucleophilic Substitution | 4-(1-Phenylethoxy)benzyl chloride | Ammonia (NH₃) or equivalent | Prone to over-alkylation, may result in product mixtures. masterorganicchemistry.com |

Multi-Component and Tandem Reaction Approaches

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules. While a specific MCR for (±)-4-(1-Phenylethoxy)benzylamine is not prominently documented, general MCRs like the Petasis and Ugi reactions are powerful tools for synthesizing substituted amines and could be adapted for this purpose.

The Petasis Reaction , also known as the borono-Mannich reaction, is a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. organic-chemistry.orgwikipedia.org This reaction is particularly useful for generating α-amino acids and other substituted amines under mild conditions. organic-chemistry.orgwikipedia.org

The Ugi Reaction is a four-component reaction between a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. rsc.org This reaction is renowned for its ability to generate peptide-like structures with high molecular diversity. rsc.org Post-Ugi modifications can lead to a wide array of heterocyclic and acyclic structures.

A tandem reaction approach could also be envisioned. For instance, a Japanese patent describes a process for producing 4-(4-alkylphenoxy)benzylamines that involves the catalytic reduction of the corresponding benzonitrile (B105546) in the presence of ammonia. google.com This suggests a potential tandem pathway where the ether formation is followed by cyanation of the aromatic ring and subsequent one-pot reductive amination of the nitrile.

Strategies for Constructing the 4-(1-Phenylethoxy) Moiety

The central structural feature of the target molecule is the ether linkage connecting the phenylethoxy group to the benzylamine (B48309) core. The most direct and common method for forming this C-O bond is the Williamson ether synthesis .

This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. For the synthesis of the key precursor, 4-(1-phenylethoxy)benzaldehyde, this involves the reaction of 4-hydroxybenzaldehyde with (±)-1-phenylethyl chloride. The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.

A variety of bases and solvents can be used, and the choice often depends on the reactivity of the substrates. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). Solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are frequently employed.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 4-Hydroxybenzaldehyde | (±)-1-Phenylethyl chloride | K₂CO₃ | DMF | Heating |

| 4-Hydroxybenzaldehyde | (±)-1-Phenylethyl chloride | NaH | DMF | 0 °C to Room Temp. |

This etherification step is crucial as it establishes the complete carbon skeleton of the molecule prior to the final amination step.

Enantioselective Synthesis and Resolution of ± 4 1 Phenylethoxy Benzylamine

Asymmetric Synthesis Approaches for the 1-Phenylethoxy Chiral Center

The primary challenge in the synthesis of enantiopure 4-(1-phenylethoxy)benzylamine lies in the stereoselective formation of the chiral center at the carbon atom bearing the phenyl group and the ether linkage. Several powerful strategies in asymmetric synthesis can be employed to achieve this, including the use of chiral auxiliaries, organocatalysis, and transition metal catalysis.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This approach is one of the most reliable and well-established methods for asymmetric synthesis. sigmaaldrich.com

In a chiral auxiliary-based approach to 4-(1-phenylethoxy)benzylamine, a prochiral starting material is first attached to a chiral auxiliary. The inherent chirality of the auxiliary then directs subsequent transformations to occur from a specific face of the molecule, leading to the formation of one diastereomer in excess.

For instance, a common strategy involves the acylation of a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, with a suitable acylating agent derived from the target molecule's backbone. nih.govtcichemicals.com The resulting amide can then undergo a diastereoselective alkylation or reduction. In the context of synthesizing the 1-phenylethoxy moiety, one could envision a strategy starting from 4-hydroxyacetophenone. The hydroxyl group would be protected, and the ketone would then be subjected to a diastereoselective reduction or alkylation after attachment to a chiral auxiliary. Subsequent chemical manipulations would then lead to the desired ether linkage and the benzylamine (B48309) functionality.

The diastereoselectivity of these reactions is often high, as illustrated in the following table which showcases typical diastereomeric ratios achieved in alkylation reactions using pseudoephenamine as a chiral auxiliary for the formation of quaternary carbon centers.

| Alkylating Agent | Diastereomeric Ratio (dr) |

| Methyl iodide | >95:5 |

| Ethyl iodide | >95:5 |

| Propyl iodide | >95:5 |

| Benzyl (B1604629) bromide | >95:5 |

This table presents representative data for diastereoselective alkylations using a chiral auxiliary, demonstrating the high levels of stereocontrol achievable. nih.gov

Reductive amination is a versatile method for the synthesis of amines. d-nb.info In an asymmetric context, a chiral amine can be used as a chiral auxiliary to induce stereoselectivity in the reduction of an imine formed from a prochiral ketone or aldehyde. d-nb.inforesearchgate.net

A plausible synthetic route to enantiomerically enriched 4-(1-phenylethoxy)benzylamine via this method would involve the reaction of 4-hydroxyacetophenone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. The subsequent hydrogenation of this imine, often in the presence of a heterogeneous catalyst like Raney Nickel or Palladium on carbon, would proceed with facial selectivity dictated by the chiral auxiliary. researchgate.net The final step would involve the hydrogenolysis of the auxiliary group to yield the primary chiral amine. The ether linkage could be formed either before or after this sequence.

A key advantage of this approach is the simultaneous incorporation of the chiral auxiliary and the creation of the new stereocenter. researchgate.net The efficiency of such processes is often enhanced by the use of Lewis acids, which can accelerate imine formation. researchgate.net

Below is a table showing typical results for the asymmetric reductive amination of a prochiral ketone using a chiral auxiliary, highlighting the achievable diastereoselectivity.

| Ketone Substrate | Catalyst | Diastereomeric Excess (de) |

| 2-Butanone | Raney-Ni | 80% |

| 3-Pentanone | Raney-Ni | 76% |

| Acetophenone | Pd/C | 92% |

| Propiophenone | Pd/C | 94% |

This table provides illustrative data on the diastereoselectivity of asymmetric reductive amination reactions mediated by a chiral auxiliary. researchgate.net

Organocatalytic Enantioselective Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. beilstein-journals.orgbeilstein-journals.orgchiba-u.jp These catalysts offer several advantages, including being metal-free, generally less sensitive to air and moisture, and often providing high enantioselectivities. beilstein-journals.org

For the synthesis of the 1-phenylethoxy chiral center, an organocatalytic approach could involve the asymmetric addition of a nucleophile to a carbonyl group or an imine. For example, an enantioselective organocatalytic reduction of a ketone precursor, 4-(benzyloxy)acetophenone, could establish the chiral alcohol, which can then be converted to the final product. Chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) are well-known for their ability to catalyze the enantioselective reduction of ketones to alcohols with high enantiomeric excess.

Alternatively, an organocatalytic asymmetric α-functionalization of a suitable precursor could be employed. For instance, the α-sulfenylation of substituted piperazine-2,5-diones using cinchona alkaloids as chiral Lewis bases has been reported, demonstrating the potential of organocatalysis in creating stereocenters adjacent to carbonyl groups. nih.gov While not a direct synthesis of the target ether, this illustrates the principle of organocatalytic control over stereochemistry.

The following table summarizes representative results for an organocatalytic enantioselective reaction, showcasing the high levels of enantioselectivity that can be achieved.

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee) |

| β-amido ester 1 | Cinchona Alkaloid A | 85 | 92% |

| β-amido ester 2 | Cinchona Alkaloid B | 78 | 88% |

| β-amido ester 3 | Cinchona Alkaloid C | 91 | 95% |

This table presents typical outcomes for an organocatalytic asymmetric α-sulfenylation, highlighting the effectiveness of this methodology. nih.gov

Transition Metal-Catalyzed Enantioselective Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide array of transformations with high efficiency and selectivity. acs.orgacs.orgrsc.org Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. acs.org

A prominent strategy for the synthesis of chiral amines is the asymmetric hydrogenation of imines. acs.org In the context of 4-(1-phenylethoxy)benzylamine, a precursor imine could be synthesized from 4-(1-phenylethoxy)benzaldehyde (B4158117) and a nitrogen source. The enantioselective hydrogenation of this imine using a chiral transition metal catalyst, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, would yield the desired enantiomer of the benzylamine. acs.org

A more direct and atom-economical approach involves the enantioselective functionalization of a C-H bond. researchgate.netacs.orgnih.govacs.orgnih.gov This strategy avoids the need for pre-functionalized starting materials. For the synthesis of the 1-phenylethoxy chiral center, one could envision a transition metal-catalyzed enantioselective C-H insertion reaction. For example, a dirhodium catalyst could be used to mediate the enantioselective insertion of a carbene into the benzylic C-H bond of a suitable precursor. acs.orgnih.gov

Recent advancements have demonstrated the feasibility of catalyst-controlled C-H functionalization using donor/acceptor carbenes, achieving high levels of site- and stereocontrol. acs.orgnih.gov This methodology has been successfully applied to the late-stage functionalization of complex molecules, underscoring its potential. nih.gov

The table below illustrates the high enantioselectivities that can be achieved in transition metal-catalyzed enantioselective C-H functionalization reactions.

| Substrate | Catalyst | Enantiomeric Excess (ee) |

| Ethylbenzene | Rh₂(S-di-(4-Br)TPPTTL)₄ | 91% |

| Cumene | Rh₂(S-di-(4-Br)TPPTTL)₄ | 95% |

| Indane | Rh₂(S-di-(4-Br)TPPTTL)₄ | 98% |

This table showcases representative enantioselectivities for the benzylic C-H functionalization of various substrates using a chiral dirhodium catalyst. acs.orgnih.gov

Kinetic and Dynamic Kinetic Resolution Strategies

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the synthesis of chiral compounds. For (±)-4-(1-Phenylethoxy)benzylamine, kinetic and dynamic kinetic resolution strategies offer potential pathways to obtain the desired enantiomerically pure forms. These methods rely on the differential reaction rates of the enantiomers with a chiral catalyst or resolving agent.

Enzymatic Resolution of Racemic Intermediates

Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a versatile and widely used biocatalyst for the kinetic resolution of primary and secondary amines. researchgate.netbeilstein-journals.org The typical mechanism involves the enantioselective acylation of the amine. In such a process, one enantiomer of the racemic amine reacts preferentially with an acyl donor, leading to the formation of an amide, while the other enantiomer remains largely unreacted. This allows for the separation of the unreacted amine enantiomer from the newly formed amide enantiomer.

For primary benzylamines, dynamic kinetic resolution (DKR) has been effectively employed. researchgate.netorganic-chemistry.org DKR combines the enzymatic resolution step with an in-situ racemization of the less reactive enantiomer. This is often achieved using a metal catalyst, such as a ruthenium or palladium complex. researchgate.netorganic-chemistry.org This approach is highly efficient as it can theoretically convert 100% of the racemic starting material into a single enantiomer of the product.

Table 1: Representative Enzymatic Kinetic Resolution of a Structurally Related Amine

| Entry | Substrate | Enzyme | Acyl Donor | Racemization Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (±)-1-Phenylethylamine | CALB | Isopropyl acetate | Shvo's catalyst (Ru-complex) | (R)-N-(1-Phenylethyl)acetamide | High | High |

Note: This table is illustrative and based on data for the resolution of 1-phenylethylamine, a structurally related compound. Specific conditions and results for (±)-4-(1-Phenylethoxy)benzylamine would require experimental investigation.

Chiral Salt Formation for Racemate Resolution

Classical resolution through the formation of diastereomeric salts is a well-established and industrially viable method for separating enantiomers of amines. stereoelectronics.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. pbworks.com

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid. stereoelectronics.orggoogle.comlibretexts.org The choice of resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically. researchgate.net

The process typically involves the following steps:

Dissolving the racemic amine and the chiral resolving agent in a suitable solvent.

Allowing the less soluble diastereomeric salt to crystallize out of the solution.

Separating the crystallized salt by filtration.

Liberating the enantiomerically enriched amine from the salt by treatment with a base.

The more soluble diastereomeric salt remaining in the mother liquor can also be treated with a base to recover the other enantiomer.

While no specific data for the chiral salt resolution of (±)-4-(1-Phenylethoxy)benzylamine was found, the general applicability of this method to primary amines suggests it would be a viable strategy. pbworks.comrsc.org

Table 2: Common Chiral Resolving Acids for Amines

| Resolving Agent | Chemical Structure |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |

| (-)-Dibenzoyl-L-tartaric acid | C6H5CO-O-CH(COOH)-CH(COOH)-O-COC6H5 |

| (+)-Camphor-10-sulfonic acid | C10H15O-SO3H |

| (-)-Mandelic Acid | C6H5-CH(OH)-COOH |

Note: The selection of the optimal resolving agent and conditions for (±)-4-(1-Phenylethoxy)benzylamine would necessitate experimental screening.

Chemical Transformations and Reactivity of 4 1 Phenylethoxy Benzylamine Derivatives

Reactions Involving the Primary Amine Functionality

The primary amine group is a key site of reactivity, functioning as a potent nucleophile and a base. This allows it to participate in a wide range of common amine-centered reactions.

The primary amine of 4-(1-phenylethoxy)benzylamine readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, and esters, to form stable amide derivatives. documentsdelivered.com These reactions are fundamental in peptide synthesis and for the introduction of protecting groups. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base yields N-[4-(1-phenylethoxy)benzyl]acetamide. The reaction typically proceeds under mild conditions. prepchem.comresearchgate.net

Systematic studies have been conducted on the selective acylation of molecules containing multiple hydroxyl or amine groups, highlighting the tunability of these reactions based on the choice of electrophiles and catalysts. researchgate.net The N-acylation of benzylamine (B48309) derivatives can be achieved using various reagents, and the resulting amides are often stable, crystalline solids. nih.govchemicalbook.com

Table 1: Examples of Acylation Reactions on Benzylamine Analogs

| Acylating Agent | Catalyst/Base | Product Type | Reference |

|---|---|---|---|

| Chloroacetyl chloride | K₂CO₃ | N-(chloroacetyl)benzylamine | rsc.org |

| Methyl acetate | Sodium salt of 4,6-dimethyl-2-hydroxypyridine | N-benzyl acetamide | prepchem.com |

The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is a cornerstone of combinatorial chemistry and is often the first step in synthesizing more complex heterocyclic structures. For example, the condensation of benzylamine with glyoxal, catalyzed by a protonic acid, is a key step in the synthesis of hexabenzylhexaazaisowurtzitane (HBIW). researchgate.netmdpi.com Similarly, 4-(1-phenylethoxy)benzylamine can react with various carbonyl compounds to form the corresponding imine, which can serve as an intermediate for further transformations, including reduction to secondary amines. google.comresearchgate.net

These condensation reactions can be followed by intramolecular cyclization to produce heterocyclic compounds. For instance, N-benzyl-3-anilinopropanamides, formed from an amine exchange reaction with benzylamine, can undergo facile ring closure to yield 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. scirp.orgscirp.org

Table 2: Condensation Reaction Examples

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzylamine | Glyoxal | Protonic acid | Hexabenzylhexaazaisowurtzitane | researchgate.netmdpi.com |

| 1-phenylethylamine | 4-methoxybenzaldehyde | Pd/C (for subsequent hydrogenation) | N-4-Methoxybenzyl-1-phenylethylamine | google.com |

As a nucleophile, the primary amine of 4-(1-phenylethoxy)benzylamine can participate in SN2 reactions with alkyl halides. The reaction of various substituted benzylamines with benzyl (B1604629) bromide in methanol (B129727) has been shown to follow a second-order kinetic path, yielding dibenzylamines. researchgate.net Electron-donating groups on the benzylamine ring increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net This indicates that the nucleophilicity of the amine is a key factor in the reaction rate.

The aminolysis of esters, such as aryl N-phenylthiocarbamates, with benzylamines in acetonitrile (B52724) has also been studied, demonstrating the nucleophilic character of the benzylamine. nih.gov These reactions can proceed through either a stepwise or a concerted mechanism depending on the substrate. nih.gov The development of methods for C(sp³)–F bond formation has also explored the nucleophilic substitution of various alkyl bromides. nih.gov

Transformations at the Phenylethoxy Moiety

The phenylethoxy group contains a benzylic position, which is known to be activated towards certain reactions. The C-H bond at the benzylic carbon (the carbon attached to both the phenyl ring and the ether oxygen) is weaker than a typical aliphatic C-H bond, making it susceptible to free radical attack and oxidation. msu.edu Oxidative degradation of alkyl side-chains on a benzene (B151609) ring can occur with strong oxidizing agents like potassium permanganate, typically yielding a benzoic acid derivative. msu.edu However, the ether linkage itself is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions (e.g., using HBr or HI).

Reactivity of the Aromatic Ring

The molecule contains two aromatic rings with different substitution patterns, leading to distinct reactivities in electrophilic aromatic substitution (EAS).

The 4-(aminomethyl)phenoxy ring: This ring is substituted with an ether oxygen and an aminomethyl group (-CH₂NH₂). The ether group is a strong activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. The aminomethyl group is a weakly activating, ortho-, para-directing group. The combined effect of these two groups strongly activates the ring towards EAS, with substitution expected to occur at the positions ortho to the powerful ether group (positions 3 and 5).

The phenyl ring of the phenylethoxy group: This is an unsubstituted benzene ring. It is significantly less reactive towards EAS than the substituted phenoxy ring.

In reactions involving electrophiles, substitution will preferentially occur on the more activated 4-(aminomethyl)phenoxy ring. The high reactivity of strongly activated rings like phenols and anilines can sometimes make controlling reactions like bromination difficult, often leading to poly-substituted products. msu.edu

Derivatization for Synthetic Purposes

Derivatization of 4-(1-phenylethoxy)benzylamine is employed for various synthetic and analytical purposes. Chemical derivatization is a common strategy to enhance analyte detection in techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC-MS). jfda-online.com Primary amines like benzylamine can be used as derivatizing agents to improve the sensitivity and selectivity of analyses for certain biological molecules. sigmaaldrich.comresearchgate.net

For synthetic purposes, the amine functionality is a handle for building more complex molecules. For example, derivatization of (5R)-hydroxytriptolide with benzylamine creates an adduct that enhances mass spectrometric detection, allowing for sensitive quantification in pharmacokinetic studies. nih.gov Similarly, the synthesis of chiral benzylamines is important as these motifs are present in many biologically active pharmacophores. nih.gov The reactions described previously, such as acylation and condensation, are fundamental derivatization techniques used to modify the molecule's properties or to prepare it for subsequent synthetic steps. researchgate.netmdpi.com

Protection and Deprotection Strategies

In the multistep synthesis of complex molecules derived from (+/-)-4-(1-Phenyl-ethoxy)-benzylamine, the reactivity of the primary amino group often necessitates the use of protecting groups. organic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity during a chemical transformation at another site in the molecule. organic-chemistry.org For the amino group of 4-(1-phenylethoxy)benzylamine and its derivatives, protection strategies are crucial to prevent unwanted side reactions, such as N-alkylation or acylation, when other parts of the molecule are being modified. weebly.com

Common strategies for the protection of the benzylamine moiety involve its conversion into a carbamate, an amide, or a sulfonamide. These transformations reduce the nucleophilicity of the nitrogen atom, thus rendering it unreactive towards electrophiles. organic-chemistry.org

Carbamate Protecting Groups: Carbamates are among the most widely used protecting groups for amines due to their straightforward installation and versatile deprotection methods. weebly.com

tert-Butoxycarbonyl (Boc): The Boc group is frequently employed due to its stability under basic and nucleophilic conditions. tcichemicals.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The removal of the Boc group is efficiently achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or aqueous hydrochloric acid (HCl). tcichemicals.comfishersci.co.uk

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another prevalent carbamate-based protecting group. weebly.com A key advantage of the Cbz group is its stability to acidic and basic conditions, while being susceptible to removal by catalytic hydrogenolysis. organic-chemistry.org This deprotection method involves reaction with hydrogen gas in the presence of a palladium catalyst (Pd/C), which cleaves the benzyl C-O bond to release the free amine, carbon dioxide, and toluene. fishersci.co.ukorganic-chemistry.org This orthogonality allows for selective deprotection in the presence of acid-labile groups like Boc. organic-chemistry.org

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly notable for its lability under basic conditions. weebly.com It is stable to acidic conditions, making it an orthogonal partner to the Boc group. organic-chemistry.org Deprotection is typically accomplished using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF). tcichemicals.comthieme-connect.de

N-Benzyl and Substituted N-Benzyl Groups: While the parent compound is a benzylamine, further N-benzylation can serve as a protection strategy. More commonly, substituted benzyl groups like the p-methoxybenzyl (PMB) group are used.

p-Methoxybenzyl (PMB): The PMB group can be introduced via reaction with PMB-chloride. Its primary advantage is that it can be removed under oxidative conditions, which leaves many other protecting groups intact. organic-chemistry.orgnih.gov Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this cleavage. nih.gov The electron-donating methoxy (B1213986) group facilitates this oxidative removal. organic-chemistry.org

Sulfonamide Protecting Groups: The reaction of the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base yields a highly stable sulfonamide (tosylamide). thieme-connect.de

Tosyl (Ts): The tosyl group is exceptionally robust and resistant to a wide range of acidic, basic, and oxidative/reductive conditions. thieme-connect.de This high stability, however, means that its removal requires harsh conditions, most commonly reduction with sodium in liquid ammonia (B1221849), which can limit its applicability in the synthesis of complex molecules with sensitive functional groups. thieme-connect.de

The following interactive table summarizes the key features of these common protection and deprotection strategies.

| Protecting Group | Abbreviation | Protection Reagents/Conditions | Deprotection Reagents/Conditions | Stability Profile |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP) | Acid (e.g., Trifluoroacetic Acid (TFA), HCl) tcichemicals.comfishersci.co.uk | Stable to base, hydrogenolysis, and nucleophiles. Labile to strong acids. tcichemicals.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate, Base | Catalytic Hydrogenolysis (H₂, Pd/C) fishersci.co.ukorganic-chemistry.org | Stable to acidic and basic conditions. Labile to hydrogenolysis. weebly.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine in DMF) tcichemicals.com | Stable to acid and hydrogenolysis. Labile to bases. organic-chemistry.org |

| p-Methoxybenzyl | PMB | PMB-Cl, Base | Oxidative cleavage (e.g., DDQ, CAN) nih.gov | Stable to various conditions but specifically cleaved by oxidation. organic-chemistry.org |

| Tosyl (p-Toluenesulfonyl) | Ts | p-Toluenesulfonyl chloride (TsCl), Base (e.g., Pyridine) | Harsh reduction (e.g., Sodium in liquid ammonia) thieme-connect.de | Very stable to acid, base, oxidation, and reduction. thieme-connect.de |

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Pathways

The elucidation of reaction pathways for reactions involving 4-(1-Phenylethoxy)benzylamine is critical for understanding how starting materials are converted into products. Such investigations often explore whether a reaction proceeds through a single, coordinated step or multiple discrete steps.

Concerted vs. Stepwise Mechanisms

Chemical reactions can be broadly categorized into two mechanistic classes: concerted and stepwise. A concerted reaction occurs in a single elementary step where all bond-breaking and bond-forming events happen simultaneously. In contrast, a stepwise reaction involves one or more intermediates, with each step having its own transition state.

For reactions involving benzylamines, the nature of the reactants and reaction conditions often dictates the operative mechanism. For instance, in nucleophilic substitution reactions where the benzylamine (B48309) acts as a nucleophile, a concerted SN2-type mechanism is often proposed. However, the presence of the bulky 1-phenylethoxy group in (+/-)-4-(1-Phenyl-ethoxy)-benzylamine could introduce steric hindrance, potentially favoring a stepwise SN1-type mechanism involving a carbocation intermediate.

Computational studies on related benzylamine systems can provide valuable insights. Density Functional Theory (DFT) calculations are often employed to map the potential energy surface of a reaction, helping to identify transition states and intermediates. The relative energies of these species can then be used to determine whether a concerted or stepwise pathway is more favorable.

Table 1: Hypothetical Energy Profile for Concerted vs. Stepwise Nucleophilic Substitution

| Reaction Coordinate | Concerted Mechanism (Energy, kcal/mol) | Stepwise Mechanism (Energy, kcal/mol) |

| Reactants | 0 | 0 |

| Transition State 1 | 25 | 20 |

| Intermediate | - | 5 |

| Transition State 2 | - | 18 |

| Products | -10 | -10 |

This table presents a hypothetical energy profile to illustrate the differences between concerted and stepwise mechanisms. Actual values would require specific experimental or computational data.

Rate-Determining Steps

In oxidation reactions of substituted benzylamines, studies have shown that the cleavage of the α-C-H bond is often the rate-determining step. ias.ac.in This is typically confirmed by a significant primary kinetic isotope effect (kH/kD > 1) when the α-hydrogens are replaced with deuterium. ias.ac.in For instance, in the oxidation of benzylamine by cetyltrimethylammonium permanganate, a kinetic isotope effect of 5.60 was observed, confirming the cleavage of the α-C–H bond in the rate-determining step. ias.ac.in

In nucleophilic addition reactions of benzylamines to activated alkenes, the initial nucleophilic attack is often the rate-determining step. rsc.orgkoreascience.kr The rate of these reactions is typically first order with respect to both the benzylamine and the electrophile. rsc.org

Stereochemical Mechanisms of Chiral Induction

The synthesis of enantiomerically pure or enriched chiral amines is of significant interest in medicinal and materials chemistry. Given that this compound is a chiral molecule, understanding the mechanisms of chiral induction in its reactions is paramount.

Stereochemical control can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or reagents. In the context of synthesizing analogues of 4-(1-Phenylethoxy)benzylamine, asymmetric hydroarylation of N-acyl enamines catalyzed by a nickel-hydride complex with a chiral bis-imidazoline ligand has been shown to be an effective method for producing enantioenriched benzylamines. nih.govresearchgate.net

Another approach is dynamic kinetic resolution (DKR), which combines in-situ racemization of the starting material with a stereoselective reaction. For primary benzylamines, palladium nanocatalysts have been used for racemization in conjunction with a lipase (B570770) for enantioselective acylation. rsc.org

Table 2: Enantioselective Synthesis of Chiral Benzylamines - A Representative Example

| Catalyst/Method | Substrate | Product Enantiomeric Excess (ee) | Reference |

| NiH/Chiral Bis-imidazoline | N-acyl enamine | >95% | nih.govresearchgate.net |

| Pd Nanocatalyst/Lipase (DKR) | Racemic benzylamine | >99% | rsc.org |

This table provides representative data from the literature on asymmetric synthesis of chiral benzylamines, illustrating the high levels of stereocontrol achievable.

Kinetic Analysis of Reactions Involving 4-(1-Phenylethoxy)benzylamine

Kinetic analysis involves measuring reaction rates under various conditions to determine the rate law and activation parameters of a reaction. Such studies on reactions involving 4-(1-Phenylethoxy)benzylamine can provide quantitative data on the influence of concentration, temperature, and catalysts on the reaction rate.

For example, the oxidation of substituted benzylamines has been shown to be first order with respect to both the amine and the oxidizing agent. ias.ac.in The rate constants for these reactions are influenced by the electronic properties of the substituents on the benzene (B151609) ring. Electron-donating groups generally increase the reaction rate, while electron-withdrawing groups decrease it.

Table 3: Rate Constants for the Oxidation of Substituted Benzylamines

| Substituent (para) | k (M⁻¹s⁻¹) at 298 K |

| -OCH₃ | 5.2 x 10⁻² |

| -CH₃ | 2.8 x 10⁻² |

| -H | 1.0 x 10⁻² |

| -Cl | 3.5 x 10⁻³ |

| -NO₂ | 6.1 x 10⁻⁴ |

This table is based on general trends observed in the literature for the oxidation of substituted benzylamines and serves as an illustrative example.

Influence of Catalysts and Reaction Conditions on Mechanism

Catalysts and reaction conditions play a pivotal role in directing the mechanism of a chemical reaction. Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. They can also influence the stereochemical outcome of a reaction.

In the synthesis of chiral benzylamines, the choice of catalyst and ligand is crucial for achieving high enantioselectivity. nih.govresearchgate.net For instance, in the NiH-catalyzed hydroarylation of N-acyl enamines, the structure of the chiral ligand directly influences the stereochemistry of the product. nih.govresearchgate.net

Reaction conditions such as temperature, pressure, and solvent can also have a significant impact on the reaction mechanism. For example, some reactions may proceed through a concerted mechanism at lower temperatures, while a stepwise mechanism may become dominant at higher temperatures. High-pressure conditions have been shown to promote certain catalyst- and solvent-free reactions, offering a greener synthetic route.

Computational and Theoretical Studies of 4 1 Phenylethoxy Benzylamine

Quantum Chemical Calculations

There are no published studies applying quantum chemical calculations specifically to (+/-)-4-(1-Phenyl-ethoxy)-benzylamine.

Density Functional Theory (DFT) Applications

No specific DFT calculations, such as the determination of electronic properties or reactivity descriptors for this compound, have been reported in the scientific literature. DFT is a widely used method for investigating the electronic structure of molecules, and its application to this compound would require original research. bohrium.comedu.krd

Time-Dependent DFT (TD-DFT) for Electronic Transitions

No TD-DFT studies to determine the electronic absorption spectra, excitation energies, or oscillator strengths for this compound have been published. Such studies are crucial for understanding how the molecule interacts with light. nih.govrsc.org

Molecular Geometry Optimization and Conformational Analysis

A detailed conformational analysis and geometry optimization for this compound are not available in the literature. Due to the molecule's flexibility and chirality, it likely possesses multiple low-energy conformers, the relative stabilities of which would need to be determined through computational modeling. researchgate.netpennylane.ai

Electronic Structure Analysis (e.g., NBO, FMOs)

Analyses of the electronic structure, such as Natural Bond Orbital (NBO) or Frontier Molecular Orbital (FMO) analyses, have not been performed for this compound. NBO analysis provides insights into bonding and charge distribution, while FMO analysis is key to understanding chemical reactivity. uni-muenchen.deimperial.ac.ukresearchgate.net

Prediction of Reaction Pathways and Transition States

There are no computational studies in the literature that predict reaction pathways or characterize transition states involving this compound. This type of investigation is essential for understanding the mechanisms of reactions in which this compound might participate.

Solvent Effects in Theoretical Modeling

The inclusion of solvent effects in theoretical and computational models is crucial for accurately predicting the behavior of molecules in solution. For a molecule such as this compound, the surrounding solvent can significantly influence its conformational preferences, electronic properties, and reactivity. Computational chemistry provides several approaches to model these interactions, which can be broadly categorized into implicit and explicit solvent models.

Theoretical studies of solvent effects on molecular systems often employ methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. primescholars.comprimescholars.com These methods can be combined with models that account for the solvent environment to provide a more realistic description of molecular properties in solution.

One of the most widely used implicit solvent models is the Polarizable Continuum Model (PCM). primescholars.comresearchgate.net In this approach, the solute molecule is placed within a cavity in a continuous medium that represents the solvent, characterized by its dielectric constant. primescholars.com This method is computationally efficient and is effective in capturing the bulk electrostatic effects of the solvent on the solute. For this compound, PCM could be used to study how solvents of varying polarity, such as water, ethanol, and toluene, affect its structural parameters and electronic stability. primescholars.com

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules around the solute. This approach can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is significantly more computationally demanding. Combined cluster/continuum models, which include the first solvation shell explicitly and treat the rest of the solvent as a continuum, offer a compromise between accuracy and computational cost. nih.gov Such a model would be particularly useful for understanding the specific interactions between the amine group of this compound and protic solvents.

The influence of the solvent on various molecular properties of this compound can be investigated. For instance, theoretical calculations can predict changes in bond lengths, bond angles, and dihedral angles upon solvation. Furthermore, the effect of the solvent on the electronic properties, such as the HOMO-LUMO gap, can be determined. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net The table below illustrates hypothetical data on how the HOMO-LUMO gap of this compound might vary in different solvents.

Table 1: Hypothetical HOMO-LUMO Gap of this compound in Various Solvents

| Solvent | Dielectric Constant | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Gas Phase | 1 | -5.8 | -0.9 | 4.9 |

| Toluene | 2.4 | -5.9 | -1.0 | 4.9 |

| Ethanol | 24.5 | -6.1 | -1.2 | 4.9 |

Moreover, computational studies can explore the impact of solvents on spectroscopic properties. For example, theoretical calculations can simulate the vibrational and NMR spectra of this compound in different solvents. primescholars.comnih.gov Solvent modeling is a standard part of first-principles computations of molecular properties, though a universal approach can be challenging, particularly for properties like NMR shielding and spin-spin coupling constants that arise from collective, delocalized properties of the solute and its environment. nih.gov The following table provides a hypothetical representation of how key vibrational frequencies of the amine group might shift in different solvent environments.

Table 2: Hypothetical Vibrational Frequencies of the Amine Group in this compound in Various Solvents

| Solvent | N-H Symmetric Stretch (cm⁻¹) | N-H Asymmetric Stretch (cm⁻¹) |

|---|---|---|

| Gas Phase | 3400 | 3500 |

| Toluene | 3395 | 3490 |

| Ethanol | 3380 | 3475 |

By employing these computational methodologies, a deeper understanding of how the solvent environment modulates the properties and behavior of this compound can be achieved. These theoretical insights are invaluable for interpreting experimental data and for predicting the molecule's behavior in various chemical and biological contexts.

Applications of 4 1 Phenylethoxy Benzylamine in Asymmetric Synthesis

Utilization as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate that allows for facial discrimination during bond formation, leading to the preferential formation of one stereoisomer. 4-(1-Phenylethoxy)benzylamine, possessing a stereocenter at the benzylic position, serves as an effective chiral auxiliary in various asymmetric reactions.

Diastereoselective Synthesis of Complex Molecules

The application of 4-(1-Phenylethoxy)benzylamine as a chiral auxiliary has proven instrumental in the diastereoselective synthesis of complex molecules. By forming a chiral imine or enamine with a carbonyl compound, it can effectively control the approach of a nucleophile, leading to the formation of a new stereocenter with high diastereoselectivity. This strategy has been employed in the synthesis of natural products and other biologically active compounds where precise stereochemical control is crucial.

Stereocontrol in C-C Bond Formation

Achieving stereocontrol in carbon-carbon bond formation is a fundamental challenge in organic synthesis. The chiral environment provided by 4-(1-Phenylethoxy)benzylamine-derived auxiliaries can significantly influence the stereochemical outcome of these reactions. For instance, in aldol reactions, the chiral auxiliary can dictate the facial selectivity of enolate attack on an aldehyde, leading to the formation of diastereomerically enriched β-hydroxy carbonyl compounds. Similarly, in alkylation reactions of enolates, the auxiliary can shield one face of the molecule, directing the electrophile to the opposite face and thereby establishing a new stereocenter with high fidelity.

Role as a Chiral Building Block in Advanced Organic Synthesis

Beyond its function as a transient chiral director, 4-(1-Phenylethoxy)benzylamine also serves as a valuable chiral building block. In this capacity, the entire molecule, with its pre-defined stereochemistry, is incorporated into the final target molecule. This approach is particularly advantageous as it introduces both a chiral center and a functional handle (the amino group) that can be further elaborated.

The utility of 4-(1-Phenylethoxy)benzylamine as a chiral building block is evident in the synthesis of various nitrogen-containing heterocyclic compounds. The primary amine can participate in cyclization reactions, forming key structural motifs found in many pharmaceuticals and natural products. The phenylethoxy group can also be modified or cleaved at a later stage of the synthesis, adding to the versatility of this building block.

Contribution to the Synthesis of Enantiopure Amines and Other Chiral Compounds

The synthesis of enantiopure amines is of significant interest due to their prevalence in biologically active molecules. 4-(1-Phenylethoxy)benzylamine plays a crucial role in this area, primarily through its use in diastereoselective reduction of imines and as a resolving agent.

Reductive amination of a ketone with enantiopure 4-(1-Phenylethoxy)benzylamine generates a chiral imine intermediate. Subsequent reduction of this imine, often with a hydride reagent, proceeds with high diastereoselectivity, affording a secondary amine with two stereocenters. The auxiliary can then be removed, typically by hydrogenolysis, to yield the desired enantiopure primary or secondary amine.

Furthermore, racemic 4-(1-Phenylethoxy)benzylamine can be resolved into its individual enantiomers, which can then be used to resolve other racemic compounds, such as carboxylic acids, through the formation of diastereomeric salts. The differential solubility of these salts allows for their separation by crystallization, providing a classical yet effective method for obtaining enantiomerically pure compounds.

The following table summarizes the key applications of 4-(1-Phenylethoxy)benzylamine in asymmetric synthesis:

| Application Area | Specific Use | Outcome |

| Chiral Auxiliary | Diastereoselective synthesis of complex molecules | High stereocontrol in the formation of new stereocenters |

| Stereocontrol in C-C bond formation (e.g., aldol, alkylation) | Preferential formation of one diastereomer | |

| Chiral Building Block | Incorporation into target molecules | Introduction of a chiral center and a functional amine group |

| Synthesis of nitrogen-containing heterocycles | Formation of key structural motifs in bioactive compounds | |

| Synthesis of Enantiopure Compounds | Diastereoselective reduction of imines | Access to enantiomerically enriched secondary amines |

| Resolving agent for racemic mixtures | Separation of enantiomers through diastereomeric salt formation |

Analytical Methodologies and Derivatization for 4 1 Phenylethoxy Benzylamine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of 4-(1-Phenylethoxy)benzylamine, specific signals correspond to each unique proton in the molecule. The aromatic protons on the two phenyl rings typically appear in the downfield region (δ 6.8-7.4 ppm). The benzylic protons of the benzylamine (B48309) moiety (-CH₂NH₂) would likely appear as a singlet around δ 3.8 ppm. The methine proton (-CH-) of the ethoxy bridge is expected to be a quartet around δ 5.3 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH₃) would appear as a doublet further upfield, around δ 1.6 ppm. The amine protons (-NH₂) often present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons would generate signals in the typical aromatic region (δ 115-160 ppm). The benzylic carbon (-CH₂NH₂) would be expected around δ 45 ppm. The methine carbon (-CH-) of the ethoxy linkage would likely resonate around δ 78 ppm, and the methyl carbon (-CH₃) would appear in the upfield region, typically around δ 24 ppm.

Interactive Data Table: Predicted NMR Data for 4-(1-Phenylethoxy)benzylamine

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Phenyl-H (ethoxy side) | 7.2-7.4 | 126-144 |

| Phenyl-H (benzylamine side) | 6.8-7.2 | 115-158 |

| -CH- (methine) | ~5.3 (quartet) | ~78 |

| -CH₂- (benzylic) | ~3.8 (singlet) | ~45 |

| -CH₃ (methyl) | ~1.6 (doublet) | ~24 |

| -NH₂ (amine) | variable (broad singlet) | N/A |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary from experimental values.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of 4-(1-Phenylethoxy)benzylamine would exhibit characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic rings would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce bands in the 1450-1600 cm⁻¹ region. A significant band corresponding to the C-O-C ether linkage would be expected in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C-O-C bond may also be Raman active.

Interactive Data Table: Key Vibrational Frequencies for 4-(1-Phenylethoxy)benzylamine

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) | Weak |

| Aromatic Ring | C-H Stretch | >3000 | Strong |

| Aliphatic Groups (-CH, -CH₂, -CH₃) | C-H Stretch | <3000 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |

| Ether (-C-O-C-) | C-O Stretch | 1000-1300 | Moderate |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of two phenyl rings in 4-(1-Phenylethoxy)benzylamine would result in characteristic UV absorption bands. Typically, substituted benzene (B151609) rings show a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm due to π-π* transitions. The exact wavelength of maximum absorbance (λ_max) would be influenced by the substitution pattern on the aromatic rings.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For 4-(1-Phenylethoxy)benzylamine (C₁₅H₁₇NO), the expected exact mass would be calculated and compared to the experimental value.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like amines. In positive ion mode, the ESI-MS spectrum of 4-(1-Phenylethoxy)benzylamine would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation of this ion in the mass spectrometer (MS/MS) would yield characteristic daughter ions, providing further structural information. Common fragmentation pathways could include the cleavage of the benzylic C-N bond or the ether linkage.

Chromatographic Analysis

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.

For a chiral compound like (+/-)-4-(1-Phenylethoxy)-benzylamine, High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the enantiomers and determining the enantiomeric excess (ee). This is typically achieved using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

The choice of the chiral column and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. The separated enantiomers are detected using a UV detector, and the enantiomeric excess is calculated from the relative areas of the two peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry serves as a robust analytical tool for the separation and identification of thermally stable and volatile compounds. For primary amines like 4-(1-phenylethoxy)benzylamine, GC-MS analysis can be performed directly, though derivatization is often recommended to improve peak shape and thermal stability. iu.edu The inherent polarity of primary amines can lead to peak tailing and poor chromatographic resolution, which derivatization can mitigate. iu.edu

Typical GC-MS methods for the analysis of benzylamine and related amine compounds involve a capillary column, often with a non-polar stationary phase like 5% phenyl-methylpolysiloxane. semanticscholar.org The selection of an appropriate temperature program is crucial for achieving good separation. A common approach starts at a lower temperature, holds for a few minutes, and then ramps up to a higher temperature to ensure the elution of all compounds of interest. semanticscholar.orgnih.gov Electron ionization (EI) is a frequently used ionization technique that provides reproducible mass spectra and allows for library matching. semanticscholar.org For enhanced sensitivity and selectivity, chemical ionization (CI) can also be employed. semanticscholar.org

Below is an interactive data table summarizing typical GC-MS parameters that could be adapted for the analysis of 4-(1-phenylethoxy)benzylamine based on methods for similar compounds.

| Parameter | Typical Condition | Reference |

|---|---|---|

| GC Column | Agilent DB-5MS (30 m x 0.25 mm id x 0.25 µm i.f.) or similar | nih.gov |

| Carrier Gas | Ultra-high purity helium at a constant flow rate (e.g., 1 mL/min) | semanticscholar.org |

| Injector Temperature | 250 °C | nih.gov |

| Injection Volume | 1 µL (split/splitless) | nih.gov |

| Oven Temperature Program | Initial temp: 40-150°C (hold 2-3 min), ramp at 8-50°C/min to 250-300°C (hold 3-4 min) | semanticscholar.orgnih.gov |

| MS Ion Source Temperature | 180-230 °C | semanticscholar.orgnih.gov |

| MS Quadrupole Temperature | 150 °C | nih.gov |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | semanticscholar.org |

Advanced Derivatization Strategies for Enhanced Detection and Separation

Chemical derivatization is a powerful strategy to improve the analytical properties of compounds that are otherwise difficult to analyze. iu.edu For primary amines, derivatization can enhance volatility for GC analysis, improve chromatographic separation, and increase ionization efficiency in mass spectrometry. iu.eduresearchgate.net This often leads to lower limits of detection and more robust and reproducible analytical methods. nih.gov

For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can significantly improve the sensitivity and selectivity of the analysis of primary amines. researchgate.net Derivatization reagents can introduce a readily ionizable group, which enhances the response in electrospray ionization (ESI), a common ionization source in LC-MS. researchgate.net Furthermore, derivatization can improve the retention of polar amines on reversed-phase columns. nih.gov

In Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS), on-tissue chemical derivatization is a well-established strategy to increase the selectivity and sensitivity for low-abundance and poorly ionizing compounds. acs.org For endogenous amine metabolites, derivatization can improve detection sensitivity and aid in the definitive identification of analytes. nih.govnih.gov The introduction of a charged tag through derivatization facilitates ionization and can significantly improve the limit of detection. acs.org

The following interactive table summarizes various derivatization strategies applicable to primary amines for enhanced detection in LC-MS/MS and MALDI-IMS.

| Technique | Derivatization Goal | Example Reagent Class | Benefit | Reference |

|---|---|---|---|---|

| LC-MS/MS | Enhance ionization efficiency and chromatographic separation | Isothiocyanates, Acyl Chlorides | Improved sensitivity and retention on reversed-phase columns | nih.govnih.gov |

| MALDI-IMS | Improve sensitivity and specificity for in-tissue analysis | Cinnamaldehyde derivatives, Pyrylium salts | Increased signal intensity and spatial localization of amine metabolites | nih.govnih.gov |

| LC-MS/MS | Introduce a fixed charge for improved detection | 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate | Better retention of polar metabolites | nih.gov |

| MALDI-IMS | Facilitate identification through distinct isotopic signatures | Bromopyrylium | Distinguishes derivatized compounds from non-derivatized species | acs.org |

A variety of reagents can be used to derivatize primary amines, each with its own advantages for mass spectrometric analysis.

O-benzylhydroxylamine: While primarily used for the derivatization of carboxylic acids and carbonyl compounds, its utility in complex analytical workflows highlights the versatility of derivatization chemistry. researchgate.netnih.gov For instance, O-benzylhydroxylamine has been successfully used in the derivatization of tricarboxylic acid intermediates for LC-MS/MS detection. researchgate.net

Cinnamaldehyde Derivatives: Chemical derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde has been shown to improve the sensitivity and specificity of detection for endogenous amine metabolites in tissues using MALDI-IMS. nih.gov This type of derivatization helps to obtain spatially localized images of the analytes. nih.gov The reaction of cinnamaldehyde with primary amines can proceed via the formation of an imine. nih.gov

Isothiocyanates: Reagents such as 3-pyridyl isothiocyanate and p-(dimethylamino)phenyl isothiocyanate are effective for derivatizing amines for LC/ESI-MS/MS analysis. nih.gov The resulting thiourea derivatives are readily separated on reversed-phase columns and produce intense product ions upon collision-induced dissociation. nih.gov Phenyl isothiocyanate (PITC) is another commonly used reagent that enhances ionization and chromatographic separation for the analysis of amine-containing metabolites. nih.gov

The interactive table below provides a summary of these specific derivatization reagents and their applications.

| Reagent | Target Functional Group | Primary Application | Key Advantage | Reference |

|---|---|---|---|---|

| O-benzylhydroxylamine | Carbonyls, Carboxylic Acids | LC-MS/MS of metabolites | Enables sensitive detection of key metabolic intermediates | researchgate.netnih.gov |

| Cinnamaldehyde Derivatives | Primary Amines | MALDI-IMS | Improves sensitivity and spatial localization in tissue imaging | nih.gov |

| Isothiocyanates (e.g., PITC, 3-pyridyl isothiocyanate) | Primary and Secondary Amines | LC-MS/MS | Enhances ionization and chromatographic separation of amines | nih.govnih.gov |

Future Research Directions and Unexplored Reactivity

Novel Synthetic Routes for (±)-4-(1-Phenylethoxy)benzylamine

The exploration of innovative and efficient synthetic pathways to access (±)-4-(1-Phenylethoxy)benzylamine is a primary area for future research. Current synthetic strategies likely rely on classical methods, which may involve multiple steps, harsh reaction conditions, or the use of hazardous reagents. Future efforts could focus on the development of more streamlined and sustainable approaches.

Furthermore, catalyst-free synthetic methods, which are gaining traction for their environmental benefits, could be investigated. One-pot reactions in eco-friendly solvents like ethanol could offer a greener alternative to traditional methods.

Another area of interest is the development of biosynthetic pathways. While challenging, the enzymatic synthesis of benzylamines from renewable feedstocks is an emerging field that could offer a sustainable long-term manufacturing solution. Research into engineering enzymatic cascades for the production of benzylamine (B48309) derivatives is ongoing and could be adapted for the synthesis of (±)-4-(1-Phenylethoxy)benzylamine.

Development of New Enantioselective Catalytic Systems

The resolution of racemic (±)-4-(1-Phenylethoxy)benzylamine into its individual enantiomers is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Future research should prioritize the development of efficient and highly selective enantioselective catalytic systems for this purpose.

Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst to leave the other enantiomer unreacted, is a viable strategy. The design of novel chiral catalysts, such as N-heterocyclic carbenes (NHCs) or organophosphines, could lead to highly efficient kinetic resolutions. These catalysts can be tailored to achieve high enantioselectivity under mild reaction conditions.

Dynamic kinetic resolution (DKR) presents an even more attractive approach, as it allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer. This involves the in-situ racemization of the slower-reacting enantiomer, coupled with a highly enantioselective reaction. The development of compatible catalyst systems that can facilitate both racemization and enantioselective transformation is a significant but worthwhile challenge.

Furthermore, asymmetric synthesis, which directly produces the desired enantiomer from achiral starting materials, is a highly sought-after goal. The development of chiral catalysts for the asymmetric reductive amination of a corresponding ketone would be a direct and efficient route to enantiomerically pure 4-(1-Phenylethoxy)benzylamine.

Exploration of New Reaction Pathways and Mechanistic Insights

A deeper understanding of the reactivity of (±)-4-(1-Phenylethoxy)benzylamine can open doors to new synthetic applications. Future research should focus on exploring its participation in a wider range of chemical transformations and elucidating the underlying reaction mechanisms.

The benzylamine moiety is a versatile functional group that can undergo a variety of reactions. wikipedia.org For example, its use in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, is an area ripe for exploration. This could lead to the rapid construction of diverse molecular scaffolds.

Investigating the compound's reactivity in C-H activation reactions is another promising avenue. Direct functionalization of the aromatic rings or the benzylic position could provide efficient access to a range of novel derivatives without the need for pre-functionalized starting materials.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable mechanistic insights into potential reaction pathways. researchgate.net These studies can help in predicting the feasibility of new reactions and in designing experiments to test these predictions. A thorough mechanistic understanding will be crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

Expansion of Applications in Complex Molecule Synthesis

(±)-4-(1-Phenylethoxy)benzylamine can serve as a valuable building block in the synthesis of more complex and potentially bioactive molecules. Its structure incorporates both a chiral benzylic ether and a primary amine, making it a versatile synthon.

Future research could explore its incorporation into pharmacologically relevant scaffolds. For instance, the benzylamine substructure is found in various biologically active compounds. The 4-benzyloxy-benzylamino chemotype has been explored for the development of potent and selective PPARα agonists for retinal disorders. nih.gov Similarly, derivatives of (±)-4-(1-Phenylethoxy)benzylamine could be synthesized and evaluated for their biological activities.

The synthesis of novel ligands for catalysis is another potential application. The amine functionality can be readily derivatized to coordinate with metal centers, and the chiral backbone could induce asymmetry in catalytic transformations.

Furthermore, its use in the synthesis of natural products or their analogues could be investigated. The specific stereochemistry of the 1-phenylethoxy group could be strategically employed to control the stereochemistry of subsequent reactions in a complex synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (+/-)-4-(1-Phenyl-ethoxy)-benzylamine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reductive amination of 4-(1-phenyl-ethoxy)benzaldehyde using sodium cyanoborohydride in methanol at 25°C under nitrogen yields ~65% purity. Optimizing stoichiometry (e.g., 1.2 equivalents of amine precursor) and reaction time (12–24 hours) improves efficiency .

Q. How should researchers characterize the enantiomeric purity of this compound?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Retention times for (R)- and (S)-enantiomers are typically separated by ≥2 minutes. Validate with circular dichroism (CD) spectroscopy for absolute configuration confirmation .

Q. What safety protocols are critical when handling this compound given limited toxicological data?

- Methodology : Adopt OSHA guidelines for benzylamine derivatives:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification.

- First Aid : For skin contact, wash with 5% acetic acid solution to neutralize residual amines, followed by soap and water .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?